N-(4-cyanophenyl)sulfamide
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Overview
Description
N-(4-cyanophenyl)sulfamide is a chemical compound with the molecular formula C7H7N3O2S and a molecular weight of 197.21 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide group (SO2NH2) attached to a phenyl ring with a cyano group (C≡N) at the para position. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Mechanism of Action
Mode of Action
N-(4-cyanophenyl)sulfamide acts as a competitive inhibitor of these enzymes . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid, which is necessary for bacterial growth .
Biochemical Pathways
By inhibiting carbonic anhydrase, this compound disrupts several biochemical pathways. The most significant of these is the conversion of carbon dioxide to bicarbonate and protons , a critical process in the regulation of pH and fluid balance in the body .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a predicted melting point of 13802°C . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which can disrupt pH balance and fluid regulation in the body . This can have various downstream effects, depending on the specific isozyme being inhibited and the tissue in which it is expressed.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its solid state and specific melting point . Additionally, the compound’s interaction with its target enzymes can be influenced by the local concentration of carbon dioxide and bicarbonate, as well as the pH of the environment .
Biochemical Analysis
Biochemical Properties
N-(4-cyanophenyl)sulfamide is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities . Sulfonamides, including this compound, can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The inhibition of these enzymes by this compound can affect a variety of biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
They can induce mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides
Molecular Mechanism
Sulfonamides, including this compound, are known to inhibit enzymes by forming a coordination bond with the active site of the enzyme . For example, they can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This prevents the formation of the zinc hydroxide nucleophile, which is critical for the hydration of CO2 to bicarbonate .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. They are resistant to reduction at the sulfur center and stable against hydrolysis . This suggests that this compound may also exhibit stability over time in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Sulfonamides are commonly used in veterinary medicine to treat a variety of diseases . The dosage and frequency of administration depend on the specific drug and the species being treated .
Metabolic Pathways
Sulfonamides are known to be involved in the inhibition of folic acid synthesis . They can block the conversion of para-aminobenzoic acid to dihydropteroate, a key step in the synthesis of folic acid .
Transport and Distribution
There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Sulfonamides are known to be distributed throughout the body after administration . They can cross cell membranes and distribute into body fluids and tissues .
Preparation Methods
The synthesis of N-(4-cyanophenyl)sulfamide typically involves the reaction of a sulfonyl chloride with an amine . One common method is the reaction of 4-cyanobenzenesulfonyl chloride with ammonia or an amine under basic conditions . This reaction can be carried out at room temperature and often requires the use of an organic or inorganic base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(4-cyanophenyl)sulfamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and acids like hydrochloric acid or sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-cyanophenyl)sulfamide has several applications in scientific research:
Comparison with Similar Compounds
N-(4-cyanophenyl)sulfamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A commonly used antibiotic that also inhibits dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfacetamide: Used in the treatment of bacterial infections of the eye.
What sets this compound apart is its specific structure, which includes a cyano group at the para position of the phenyl ring. This unique structure may confer different chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
1-cyano-4-(sulfamoylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYAXPHCAOZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597031 |
Source
|
Record name | N-(4-Cyanophenyl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-70-8 |
Source
|
Record name | N-(4-Cyanophenyl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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